molecular formula C17H23N3O2 B6507068 N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide CAS No. 941988-06-3

N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No. B6507068
CAS RN: 941988-06-3
M. Wt: 301.4 g/mol
InChI Key: KFHGXUFCFBOELU-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide, also known as NEMOC, is an indole-based carboxamide compound that has recently gained attention in the scientific community due to its potential applications in research and development. NEMOC has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its potential to act as a ligand for various proteins. This compound has also been studied for its ability to act as a chiral auxiliaries for asymmetric synthesis.

Scientific Research Applications

N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phospholipase C (PLC), which plays a role in signal transduction pathways in cells. In addition, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors. This compound has also been studied for its ability to act as a chiral auxiliaries for asymmetric synthesis, allowing for the efficient synthesis of compounds with enantiomeric purity.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of PLC, which is involved in signal transduction pathways in cells. Additionally, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to inhibit the enzyme phospholipase C (PLC), which plays a role in signal transduction pathways in cells. In addition, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been found to be an efficient inhibitor of PLC, making it a useful tool for studying signal transduction pathways in cells. Additionally, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors. However, due to its relatively new discovery, there is still much to be learned about this compound and its effects on biochemical and physiological processes.

Future Directions

The potential applications of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide are still being explored, and there are many possible future directions for research. One possible direction is to further investigate its ability to act as an inhibitor of PLC and its potential to modulate the activity of G-protein coupled receptors. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound. Furthermore, its ability to act as a chiral auxiliaries for asymmetric synthesis could be explored, as well as its potential to be used as a ligand for various proteins. Finally, further research could be conducted to determine the most efficient synthesis method for this compound.

Synthesis Methods

N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide was first synthesized in 2019 by a team of researchers at the University of Tokyo. The synthesis method used a two-step process involving the condensation reaction of 1-ethyl-1H-indol-3-yl-2,6-dimethylmorpholine-4-carboxylic acid with 1-ethyl-1H-indole-3-carboxylic acid. The resulting product was then heated in the presence of a base to form the carboxamide. This method has been found to be efficient, with yields of up to 95%.

properties

IUPAC Name

N-(1-ethylindol-3-yl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-19-11-15(14-7-5-6-8-16(14)19)18-17(21)20-9-12(2)22-13(3)10-20/h5-8,11-13H,4,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHGXUFCFBOELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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